molecular formula C19H22N2O4S B2905618 2-(2,3-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 895441-84-6

2-(2,3-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2905618
CAS No.: 895441-84-6
M. Wt: 374.46
InChI Key: AFTODVAGQFZIFY-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothiophene-carboxamide class, characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) substituted with a carboxamide group at position 3 and a 2,3-dimethoxybenzamido moiety at position 2. The 6-methyl group enhances steric stability, while the dimethoxybenzamido substituent may influence electronic properties and receptor binding .

Properties

IUPAC Name

2-[(2,3-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-10-7-8-11-14(9-10)26-19(15(11)17(20)22)21-18(23)12-5-4-6-13(24-2)16(12)25-3/h4-6,10H,7-9H2,1-3H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTODVAGQFZIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(2,3-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with enzymes and receptors involved in various biological processes, leading to their observed biological activities . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and inferred properties:

Compound Name (CAS/Reference) Substituents Molecular Weight Key Features
Target Compound 2-(2,3-Dimethoxybenzamido), 3-carboxamide Not Provided Enhanced lipophilicity due to methoxy groups; potential for π-π interactions
2-(3,5-Dimethoxybenzamido) analog (CAS 6124-88-5) 3,5-Dimethoxybenzamido Not Provided Altered electronic effects; possible reduced steric hindrance vs. 2,3-isomer
Methyl 2-(4-Bromobenzamido) (CAS 329222-03-9) 4-Bromobenzamido, methyl ester 408.31 Halogen substituent may promote halogen bonding; ester group lowers polarity
Methyl 2-amino-6-phenyl (CAS 119004-72-7) 2-Amino, 6-phenyl, methyl ester 287.38 Lack of benzamido group reduces hydrogen-bonding capacity; phenyl enhances hydrophobicity
2-(Benzothiazolylamino) (CAS 862976-20-3) 6-Fluoro-benzothiazolylamino 361.50 Fluorine improves metabolic stability; benzothiazole introduces rigid heterocycle

Q & A

Basic Research Question

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy groups at 2,3-positions) .
  • IR spectroscopy : Validates amide (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • HPLC-MS : Ensures purity (>99%) and verifies molecular weight .
  • Melting point analysis : Provides preliminary purity assessment .

How can computational methods streamline the design of novel synthetic pathways for this compound?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable routes. ICReDD’s approach combines:

  • Reaction path searches : To model intermediates and byproducts .
  • Machine learning : Analyzes experimental datasets to optimize conditions (e.g., solvent, catalyst) .
  • Docking studies : Pre-screen synthetic feasibility of substituent modifications .

What methodologies are used to identify biological targets and mechanisms of action for this benzothiophene derivative?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Screens binding affinity to enzymes/receptors (e.g., kinases, GPCRs) .
  • Enzyme inhibition assays : Measures IC₅₀ values using fluorogenic substrates .
  • Cellular assays : Evaluates anti-inflammatory or anticancer activity via cytokine profiling (ELISA) or apoptosis markers (flow cytometry) .

How do structural modifications (e.g., methoxy vs. methyl groups) impact bioactivity, and how is structure-activity relationship (SAR) analyzed?

Advanced Research Question

  • Substituent variation : Synthesize analogs with halogen, alkyl, or electron-withdrawing groups at positions 2,3,6 .
  • SAR analysis :
    • Pharmacophore modeling : Identifies critical functional groups for target binding .
    • Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity .
    • In vitro potency correlation : Links structural changes to IC₅₀ shifts in enzyme assays .

How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Advanced Research Question

  • Standardized protocols : Use identical assay conditions (buffer pH, temperature) and cell lines .
  • Dose-response validation : Repeat experiments with internal controls .
  • Meta-analysis : Statistically compare datasets to identify outliers or confounding variables (e.g., solvent effects) .

What challenges arise during scale-up synthesis, and how are they addressed?

Advanced Research Question

  • Mass transfer limitations : Optimize stirring rates and reactor geometry (e.g., continuous flow systems) .
  • Byproduct formation : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
  • Solvent selection : Replace hazardous solvents (e.g., CH₂Cl₂) with green alternatives (e.g., cyclopentyl methyl ether) .

How is the compound’s stability under varying storage conditions (e.g., temperature, humidity) assessed?

Advanced Research Question

  • Forced degradation studies : Expose to heat (40–60°C), light, and humidity, then monitor degradation via HPLC .
  • Accelerated stability testing : Uses Arrhenius kinetics to predict shelf life .
  • Lyophilization : Enhances stability by removing hydrolytic water .

What advanced techniques elucidate its interaction with biological macromolecules (e.g., proteins)?

Advanced Research Question

  • X-ray crystallography : Resolves binding modes in enzyme-inhibitor complexes .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis : Validates key residues (e.g., aromatic amino acids for π-π stacking) .

How can alternative synthetic routes (e.g., biocatalysis) improve sustainability?

Advanced Research Question

  • Enzymatic amidation : Uses lipases or acyltransferases for regioselective coupling, reducing toxic reagents .
  • Membrane separation : Purifies intermediates via nanofiltration, minimizing solvent waste .
  • Photocatalysis : Activates inert C-H bonds under visible light, enhancing atom economy .

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